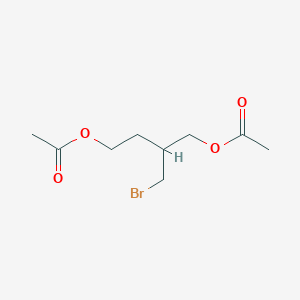
4-Acetoxy-2-bromomethylbutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-2-bromomethylbutyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H15BrO4 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
4-Acetoxy-2-bromomethylbutyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, enabling the formation of more complex molecules. For instance, it can be used to synthesize derivatives of acetoxy compounds, which are valuable in medicinal chemistry.
1.2 Synthesis of Vitamin A Derivatives
One notable application includes its use in synthesizing vitamin A derivatives. The compound can undergo transformations to yield E-4-acetoxy-2-methyl-2-butenal, which is a precursor for vitamin A acetate synthesis. This process involves several steps that utilize this compound as a key starting material .
Pharmaceutical Applications
2.1 Anticancer Activity
Research indicates that compounds related to this compound exhibit anticancer properties. Studies have shown that acetoxy derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound may enhance its efficacy compared to other acetoxy compounds .
2.2 Drug Development
The compound's ability to act as a building block in drug synthesis makes it relevant in pharmaceutical research. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic activities. The bromine substitution is particularly beneficial for enhancing biological activity and selectivity in drug design .
Industrial Applications
3.1 Solvent and Chemical Intermediate
In industrial settings, this compound is utilized as a solvent and chemical intermediate. Its properties allow it to dissolve various organic compounds, making it useful in formulations for paints, coatings, and adhesives. The compound's stability and reactivity also make it suitable for producing other chemical intermediates used in manufacturing processes .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Enables complex molecule formation |
| Pharmaceutical Development | Anticancer drug synthesis | Potential anticancer activity |
| Industrial Chemistry | Solvent and chemical intermediate | Versatile use in formulations |
Case Studies
Case Study 1: Synthesis of Vitamin A Acetate
In a study focusing on the synthesis of vitamin A derivatives, researchers utilized this compound as a key intermediate. The reaction pathway involved multiple steps, including nucleophilic substitutions that ultimately led to the formation of vitamin A acetate with high yields (approximately 82% after purification) .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the anticancer properties of acetoxy derivatives derived from this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the acetoxy group could enhance therapeutic efficacy .
特性
CAS番号 |
126617-57-0 |
|---|---|
分子式 |
C9H15BrO4 |
分子量 |
267.12 g/mol |
IUPAC名 |
[3-(acetyloxymethyl)-4-bromobutyl] acetate |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3 |
InChIキー |
MENZMGPKBUFQAI-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(COC(=O)C)CBr |
正規SMILES |
CC(=O)OCCC(COC(=O)C)CBr |
同義語 |
1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














